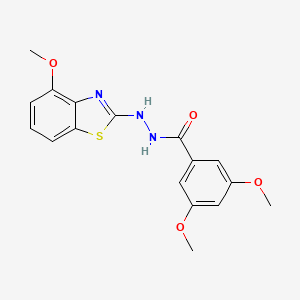

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

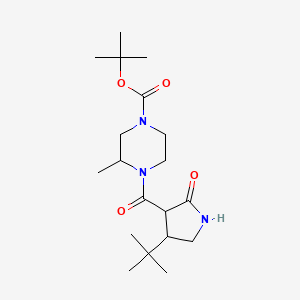

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved by first forming a hydrazone from 2-methoxybenzohydrazide, followed by cyclization to oxadiazole, and finally reacting with hydrazine hydrate to yield the final product . Similarly, other derivatives such as 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were prepared via reactions with chlorosulfonyl isocyanate (CSI) .

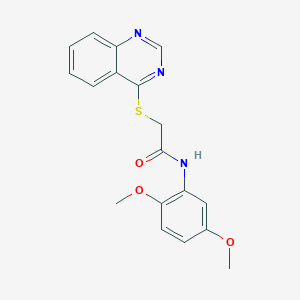

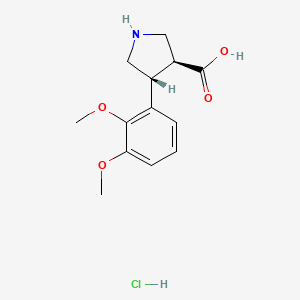

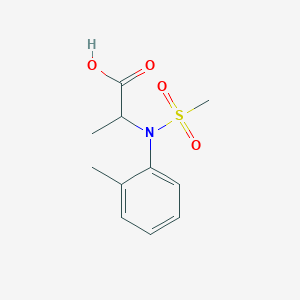

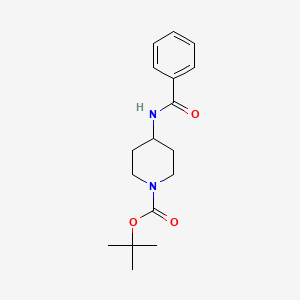

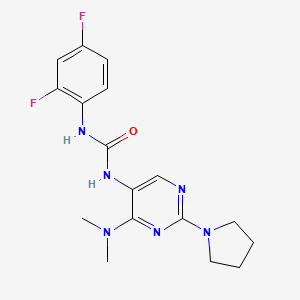

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often determined using crystallography. For example, the crystal and molecular structure of 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole was elucidated, revealing an inter-ring twist angle of 21°, which is significant for understanding the compound's binding properties . Molecular mechanics and orbital calculations can predict torsional barriers and stability conferred by various substituents on the benzothiazole core .

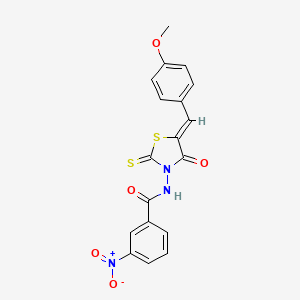

Chemical Reactions Analysis

Benzohydrazide derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent derivatives for analytical applications. For instance, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothiazole was used as a sensitive fluorescence derivatization reagent for carboxylic acids in liquid chromatography . The reactivity of these compounds with different functional groups allows for their use in diverse chemical assays and as probes for biological molecules.

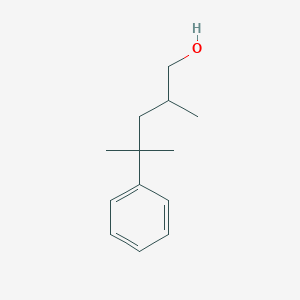

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential applications. For example, certain derivatives have shown moderate DPPH radical-scavenging activity and significant in vitro antiproliferative activity against various cancer cell lines . The presence of electron-donating methoxy groups and the specific arrangement of the benzothiazole and hydrazide moieties contribute to these activities. Additionally, the sensitivity of these compounds to pH changes and their selectivity for metal cations make them suitable for use as fluorescent probes .

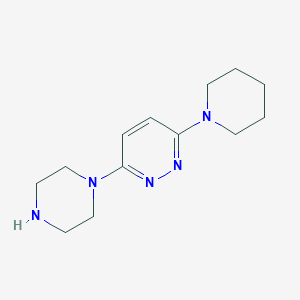

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound has been studied primarily for its potential in synthesizing novel derivatives with antimicrobial properties. For instance, Vijaya Raj et al. (2007) synthesized various derivatives that showed promising analgesic, antifungal, and antibacterial activities, with some exhibiting significant in vitro antiproliferative activity (Vijaya Raj et al., 2007). Similarly, Chawla (2016) reported on the antimicrobial efficacy of thiazole derivatives, emphasizing the potential of methoxy substituted derivatives in antimicrobial applications (Chawla, 2016).

Synthesis of Novel Compounds

Taha et al. (2014) focused on the synthesis of specific benzohydrazide derivatives, demonstrating the versatility of this compound in creating new molecular structures (Taha et al., 2014). Abbas et al. (2014) utilized a similar compound as a scaffold for synthesizing various derivatives with antimicrobial activity, highlighting its role in the development of new pharmaceutical agents (Abbas et al., 2014).

Applications in Medicinal Chemistry

Patel et al. (2011) explored the antimicrobial properties of newly synthesized pyridine derivatives, indicating the compound's relevance in medicinal chemistry (Patel et al., 2011). Brandes et al. (2020) used a related compound for the synthesis of amorfrutins, investigating their cytotoxicity, which is crucial in cancer research (Brandes et al., 2020).

properties

IUPAC Name |

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-7-10(8-12(9-11)23-2)16(21)19-20-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSSIBWLORELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)